molecular formula C28H28N6S2 B1436755 (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine CAS No. 1070876-09-3

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine

Cat. No. B1436755
CAS RN: 1070876-09-3
M. Wt: 512.7 g/mol
InChI Key: RKQNKLKEQVAJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C28H28N6S2 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound you’re interested in. However, it appears that there is limited information available on this specific compound. The related compounds have been studied for their potential pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and as aldose reductase inhibitors .

properties

IUPAC Name

2-methyl-4-[4-(2-methyl-5,10-dihydro-4H-thieno[3,2-c][1,5]benzodiazepin-4-yl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6S2/c1-17-15-19-25(29-21-7-3-5-9-23(21)31-27(19)35-17)33-11-13-34(14-12-33)26-20-16-18(2)36-28(20)32-24-10-6-4-8-22(24)30-26/h3-10,15-16,25,29,31-32H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQNKLKEQVAJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 2
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 3
Reactant of Route 3
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 4
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 5
Reactant of Route 5
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine
Reactant of Route 6
(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine

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